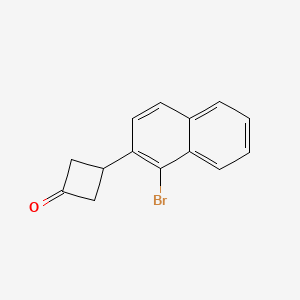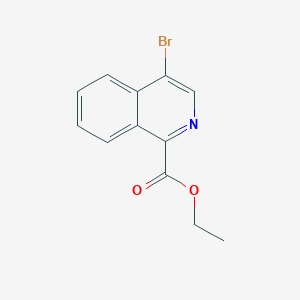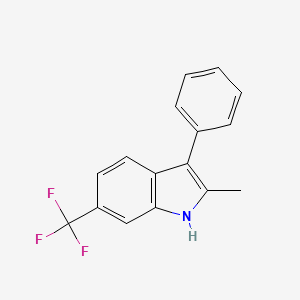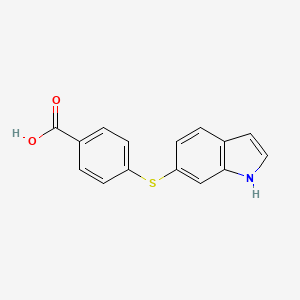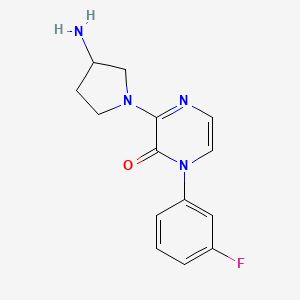
3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazinone core substituted with a fluorophenyl group and an aminopyrrolidine moiety, which contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a fluorinating agent.
Attachment of the Aminopyrrolidine Moiety: The aminopyrrolidine group is attached through nucleophilic substitution or addition reactions, utilizing suitable amine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical and physical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogenated compounds, nucleophiles, and electrophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound is investigated for its use in materials science, including the development of novel polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Aminopyrrolidin-1-yl)-1-phenylpyrazin-2(1H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-(3-Aminopyrrolidin-1-yl)-1-(4-fluorophenyl)pyrazin-2(1H)-one: Similar structure but with the fluorine atom in a different position, potentially altering its properties.
3-(3-Aminopyrrolidin-1-yl)-1-(3-chlorophenyl)pyrazin-2(1H)-one: Contains a chlorine atom instead of fluorine, which may influence its chemical behavior.
Uniqueness
The presence of the fluorophenyl group in 3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one imparts unique chemical properties, such as increased lipophilicity and altered electronic characteristics. These features can enhance its reactivity and potential biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C14H15FN4O |
|---|---|
Peso molecular |
274.29 g/mol |
Nombre IUPAC |
3-(3-aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2-one |
InChI |
InChI=1S/C14H15FN4O/c15-10-2-1-3-12(8-10)19-7-5-17-13(14(19)20)18-6-4-11(16)9-18/h1-3,5,7-8,11H,4,6,9,16H2 |
Clave InChI |
AHPAFDODUVCNAY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N)C2=NC=CN(C2=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


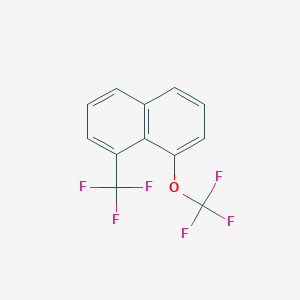
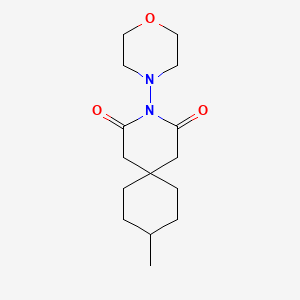
![Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]-](/img/structure/B11846885.png)
![4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11846887.png)
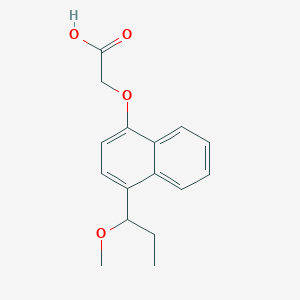

![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11846915.png)
